molecular formula C16H18N4 B1392559 {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine CAS No. 1243057-55-7

{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine

Cat. No. B1392559
M. Wt: 266.34 g/mol
InChI Key: KBXBTDIIUZLXTQ-UHFFFAOYSA-N
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Description

“{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound imidazole . The compound also contains a phenyl group and an ethyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of carboxylic acid moieties with substituted amines . For example, 2,4,4-trimethoxybutan-1-amine can be used under reflux conditions, followed by acid-mediated cyclization, to form an N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of “{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine” is likely to be complex due to the presence of multiple functional groups. The pyrrole ring is a five-membered aromatic heterocycle, which is also present in imidazole . The compound also contains a phenyl group and an ethyl group .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions. For example, aminopyrazole derivatives like 5-Amino-3-methyl-1-phenylpyrazole can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex products .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Bioactivities of Pyrazole Derivatives : Pyrazole derivatives, including those similar in structure to {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine, have been synthesized and characterized for their bioactive properties. This includes the study of their antitumor, antifungal, and antibacterial potentials (Titi et al., 2020).

Chemical Transformations

  • Transformations in Pyrazole Compounds : Research on transformations of similar pyrazole compounds has been conducted, focusing on their reactions with different chemical agents to produce various derivatives (Stanovnik et al., 2005).

Catalytic Applications

  • Use in Catalysis for Polymerization : Pyrazolyl compounds, including those structurally related to {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research highlights their efficiency in forming polymers under various conditions (Matiwane et al., 2020).

Biological Activity

  • Cytotoxicity and Anticancer Agents : Pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating their potential use as anticancer agents (Alam et al., 2018).

  • Colorimetric Chemosensors : These compounds have been used in the development of colorimetric chemosensors for the recognition of metal ions, showcasing their utility in chemical sensing applications (Aysha et al., 2021).

  • Research in Molecular Structure : Studies have been conducted on the molecular structure of pyrazole derivatives to understand their reactivity and potential applications in various fields (Szlachcic et al., 2020).

Future Directions

The future directions for research on “{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine” could include further exploration of its synthesis, chemical reactions, and biological activities. Given the diverse biological activities of compounds containing a pyrrole ring , there may be potential for the development of new drugs based on this compound.

properties

IUPAC Name

(3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBTDIIUZLXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN)N2C=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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